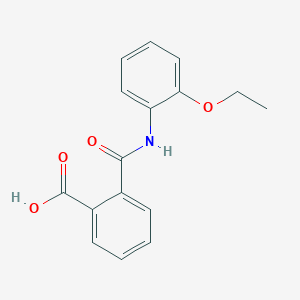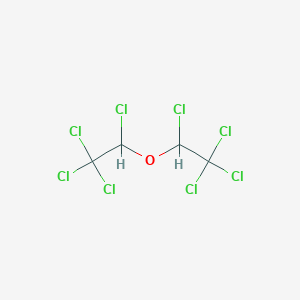
2'-Ethoxyphthalanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Ethoxyphthalanilic acid is an organic compound with the molecular formula C16H15NO4. It is a derivative of phthalanilic acid, characterized by the presence of an ethoxy group attached to the phthalic anhydride structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethoxyphthalanilic acid typically involves the reaction of phthalic anhydride with 2-ethoxyaniline. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of 2’-Ethoxyphthalanilic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Ethoxyphthalanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2’-Ethoxyphthalanilic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2’-Ethoxyphthalanilic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4’-Ethoxyphthalanilic acid: Similar in structure but with the ethoxy group attached at a different position.
2’-Methoxyphthalanilic acid: Contains a methoxy group instead of an ethoxy group.
4’-Methoxyphthalanilic acid: Similar to 2’-Methoxyphthalanilic acid but with the methoxy group at a different position
Uniqueness: 2’-Ethoxyphthalanilic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethoxy group position influences its reactivity and interaction with other molecules, making it valuable for specific applications .
Propiedades
Número CAS |
19368-00-4 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
2-[(2-ethoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-2-21-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
NZHPZHJWPGUWFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)
![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)


![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)






![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)


